![molecular formula C11H13BrN2O3 B1382241 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 1770517-01-5](/img/structure/B1382241.png)
2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Overview
Description
2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide consists of a bromo-methyl group attached to a carbon, which is also attached to an amide group. The amide nitrogen is bonded to a 2-methyl-5-nitrophenyl group .Scientific Research Applications
Synthesis of Vicinal Haloethers
The compound has been utilized in the synthesis of vicinal haloethers. These haloethers are valuable as they can serve as building blocks in organic synthesis, allowing for the creation of various functional derivatives through nucleophilic substitution reactions .
Difunctionalization of Olefins
It plays a role in the difunctionalization of olefins, a process that increases molecular complexity from simple feedstocks. This is particularly useful in the development of new pharmaceuticals and materials .
Aminobromination Reactions
Unexpected vicinal bromoether products were obtained during aminobromination reactions of β, β-dicyanostyrene, indicating that this compound can be involved in novel reaction pathways .
Development of Synthetic Protocols
Researchers have developed synthetic protocols based on the reactivity of this compound, which can lead to the discovery of new synthetic methods and the improvement of existing ones .
NMR Spectroscopy Analysis
The structures of synthesized compounds using this propanamide have been confirmed by 1H and 13C-NMR spectroscopy, showcasing its utility in analytical chemistry for structure elucidation .
Potential in Drug Development
Given its role in forming complex molecules, there’s potential for this compound to be used in the development of new drugs, especially where complex structures are required .
Educational Research
This compound can be used in academic settings to teach advanced organic synthesis techniques and reaction mechanisms, enriching the educational experience for chemistry students .
Material Science Applications
The ability to form various functional derivatives makes this compound a candidate for creating new materials with specific properties for use in technology and industry .
Future Directions
properties
IUPAC Name |
2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7-4-5-8(14(16)17)6-9(7)13-10(15)11(2,3)12/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJDYAQNIZJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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